

What is N-Acetyl-D-glucosamine-13C-3?

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Compound of Interest

Compound Name: *N-Acetyl-D-glucosamine-13C-3*

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An In-depth Technical Guide to **N-Acetyl-D-glucosamine-13C-3**

Introduction

N-Acetyl-D-glucosamine-13C-3 is a stable isotope-labeled form of N-Acetyl-D-glucosamine (GlcNAc), a naturally occurring monosaccharide derived from glucose.^[1] In this labeled variant, three of the eight carbon atoms in the molecule are replaced with the heavy isotope, Carbon-13. This isotopic substitution makes the molecule heavier than its native counterpart without altering its chemical properties, rendering it an ideal tracer for biological research.

Stable isotope-labeled compounds are invaluable tools in metabolic research, primarily used for quantitation and flux analysis.^[1] **N-Acetyl-D-glucosamine-13C-3** serves as an internal standard for highly accurate and selective quantification of endogenous GlcNAc in complex biological samples using mass spectrometry.^{[2][3]} Furthermore, it is employed in metabolic flux analysis (MFA) to trace the path of GlcNAc as it is incorporated into various cellular pathways, providing quantitative insights into the dynamics of glycoconjugate biosynthesis and signaling.^{[1][4]} This guide provides a comprehensive overview of its properties, applications, key signaling pathways, and detailed experimental protocols relevant to researchers in metabolic science and drug development.

Physicochemical Properties

The fundamental chemical characteristics of **N-Acetyl-D-glucosamine-13C-3** are identical to its unlabeled form, with the key difference being its increased molecular weight due to the incorporation of three ¹³C atoms.

Property	Value	Source
Systematic Name	N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (labeled with ^{13}C at 3 positions)	[5]
Synonyms	$^{13}\text{C}_3$ -GlcNAc, N-Acetyl-2-amino-2-deoxy-D-glucose- $^{13}\text{C}_3$	[1]
Molecular Formula	$^{13}\text{C}_3\text{C}_5\text{H}_{15}\text{NO}_6$	[5]
Molecular Weight	Approx. 224.19 g/mol	Calculated
Unlabeled MW	221.21 g/mol	[5][6][7]
Physical Form	Solid, powder	[8]
Melting Point (unlabeled)	211 °C (decomposes)	[8][9]
Solubility (unlabeled)	Soluble in water (50 mg/mL)	[8]
Storage Temperature	-20°C	[8]

Core Applications in Research

Quantitative Mass Spectrometry

A primary application of **N-Acetyl-D-glucosamine-13C-3** is its use as an internal standard for the absolute quantification of unlabeled GlcNAc.[2] In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known amount of the labeled standard is spiked into a biological sample. Since the labeled and unlabeled forms co-elute and have nearly identical ionization efficiencies but different masses, the ratio of their signal intensities allows for precise quantification, correcting for sample loss during preparation and matrix effects during analysis.[2][3]

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to measure the rates (fluxes) of metabolic pathways within a cell under steady-state or dynamic conditions.[10][11] By introducing **N-Acetyl-D-**

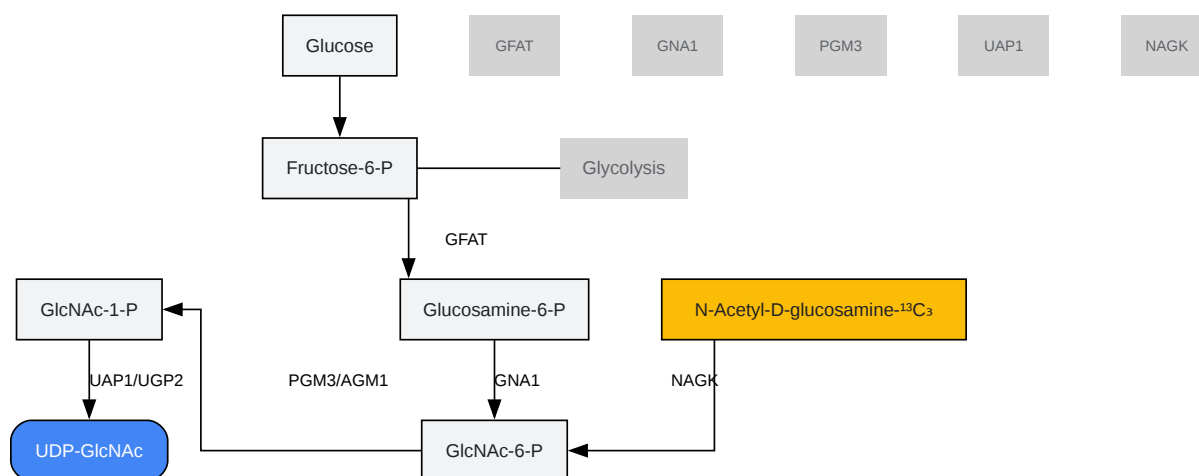
glucosamine-13C-3 into a cell culture system, researchers can trace the incorporation of the ^{13}C label into downstream metabolites and complex glycoconjugates.[4] Analysis of the mass isotopologue distribution in key molecules like UDP-GlcNAc via mass spectrometry reveals the relative contributions of different biosynthetic routes, such as the salvage pathway versus de novo synthesis.[10][12]

Involvement in Key Signaling Pathways

GlcNAc is a central node in cellular metabolism, primarily through its role in the Hexosamine Biosynthesis Pathway (HBP) and the subsequent post-translational modification of proteins known as O-GlcNAcylation.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the activated sugar nucleotide, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[13][14][15] This pathway begins by shunting a small percentage (2-5%) of glucose from glycolysis.[16] UDP-GlcNAc is the universal donor substrate for the synthesis of glycoproteins, proteoglycans, and glycolipids. Cells can synthesize UDP-GlcNAc de novo from fructose-6-phosphate or through a salvage pathway that utilizes free GlcNAc.[13][17] **N-Acetyl-D-glucosamine-13C-3** directly enters this salvage pathway, where it is phosphorylated and ultimately converted to ^{13}C -labeled UDP-GlcNAc.

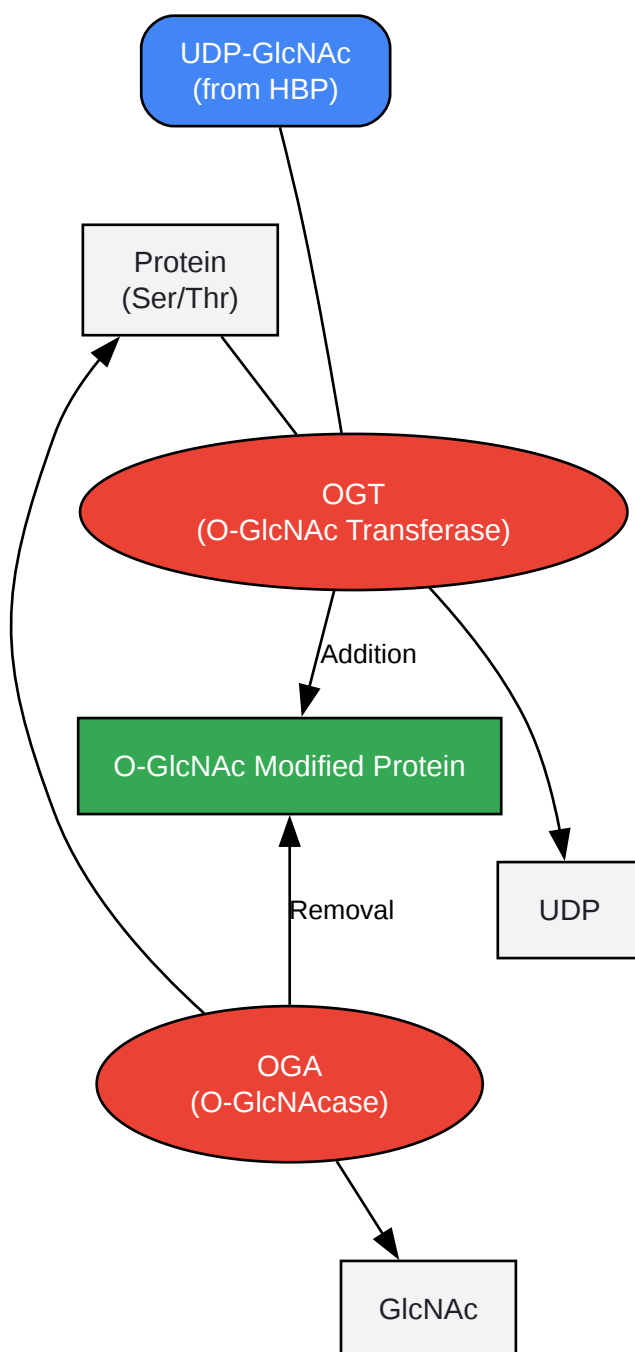


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Caption: The Hexosamine Biosynthesis Pathway (HBP) and Salvage Pathway.

O-GlcNAcylation Signaling

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[18][19] This process is catalyzed by a single pair of enzymes: O-GlcNAc transferase (OGT) adds the modification, and O-GlcNAcase (OGA) removes it.[20] O-GlcNAcylation acts as a nutrient sensor, directly linking the metabolic state (via UDP-GlcNAc levels) to the regulation of signaling pathways, transcription, and protein stability.[18][21] It often competes with phosphorylation for the same or adjacent sites, creating a complex regulatory interplay that influences numerous cellular processes, including insulin signaling, stress response, and cell cycle progression.[16][21]



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Caption: The dynamic cycle of protein O-GlcNAcylation.

Experimental Protocols

Protocol 1: Representative Synthesis of N-Acetyl-D-glucosamine

This protocol outlines a general method for the N-acetylation of glucosamine. The synthesis of an isotopically labeled version requires starting with the corresponding ^{13}C -labeled D-glucosamine precursor.

- Preparation: Suspend D-glucosamine hydrochloride in methanol.
- Base Treatment: Add an equimolar amount of sodium methoxide in methanol to the suspension. This neutralizes the hydrochloride, precipitating sodium chloride and leaving D-glucosamine base in a supersaturated solution.
- Filtration: Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of cold methanol.
- Acetylation: Immediately add 1.5 to 2.0 equivalents of acetic anhydride to the filtrate at room temperature.
- Reaction: Agitate the reaction mixture for 1-2 hours. Crystallization of N-Acetyl-D-glucosamine typically begins during this time.
- Isolation: Allow the mixture to stand overnight to complete crystallization. Collect the crystalline product by filtration.
- Purification: Wash the crystals with cold methanol and then diethyl ether. Dry the product under vacuum to yield pure N-Acetyl-D-glucosamine.

Protocol 2: Quantification of GlcNAc by GC-MS/MS using a ^{13}C -Labeled Internal Standard

This protocol is adapted from established methods for quantifying N-acetylhexosamines in biological samples.^{[2][3][22]}

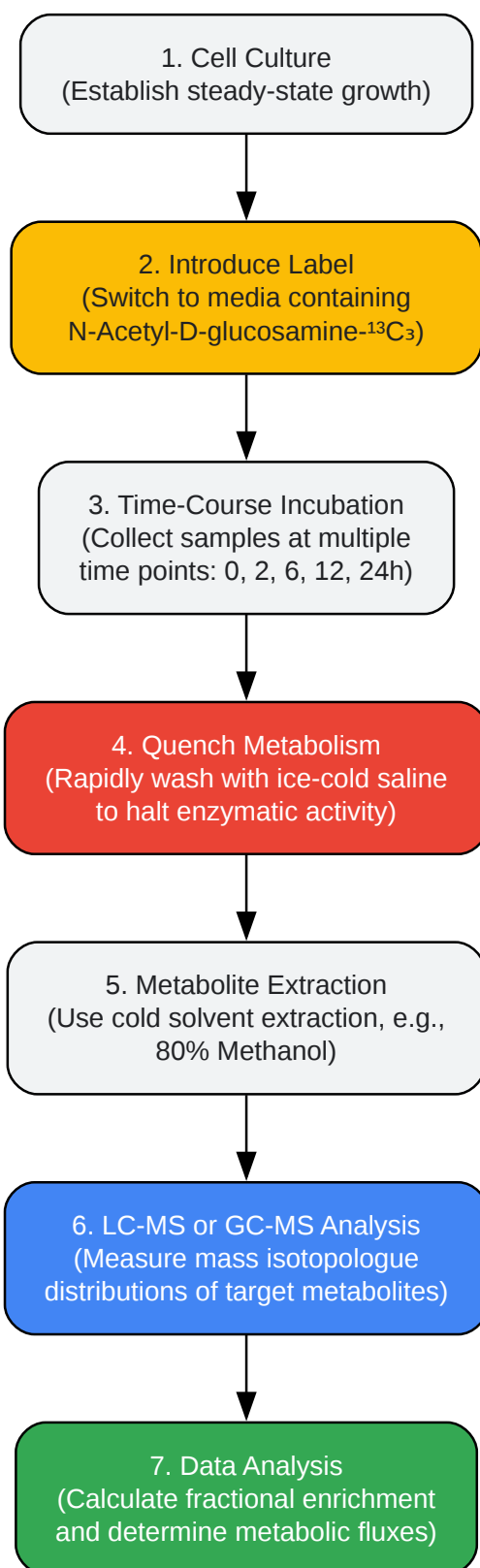
- Sample Preparation:
 - To 100 μL of biological sample (e.g., cell lysate, supernatant), add a known concentration of **N-Acetyl-D-glucosamine- ^{13}C -3** as the internal standard.

- Perform protein precipitation by adding 400 μ L of ice-cold methanol. Vortex and incubate at -20°C for 30 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C .
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
- Derivatization:
 - Alkoximation: Reconstitute the dried extract in 20 μ L of 2% ethoxyamine hydrochloride in pyridine. Incubate at 25°C for 120 minutes to protect the carbonyl group.[\[3\]](#)
 - Trimethylsilylation: Add 30 μ L of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 50°C for 50 minutes to silylate hydroxyl groups, increasing volatility for GC analysis.[\[3\]](#)
- GC-MS/MS Analysis:
 - Inject 1 μ L of the derivatized sample onto the GC-MS/MS system.
 - Use an appropriate capillary column (e.g., DB-5ms).
 - Establish a temperature program to separate the derivatized GlcNAc from other metabolites. A representative program starts at 70°C , ramps to 260°C , and then to 310°C .[\[2\]](#)
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for both the unlabeled GlcNAc and the $^{13}\text{C}_3$ -labeled internal standard.
- Data Analysis:
 - Integrate the peak areas for the specific transitions of both the analyte and the internal standard.
 - Calculate the concentration of endogenous GlcNAc by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Parameter	Typical Setting
Injection Volume	1 µL (Splitless)
Inlet Temperature	220-250°C
Carrier Gas	Helium (Constant Flow)
GC Column	Agilent DB-5ms or equivalent
MS Ionization	Electron Ionization (EI)
MS Mode	Multiple Reaction Monitoring (MRM)

Protocol 3: Workflow for a Metabolic Labeling Experiment

This protocol describes a general workflow for tracing the metabolic fate of **N-Acetyl-D-glucosamine-13C-3** in a cell culture system.



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Caption: General workflow for a stable isotope tracing experiment.

Conclusion

N-Acetyl-D-glucosamine-13C-3 is a powerful and versatile tool for researchers and drug development professionals. Its utility as an internal standard enables robust and accurate quantification of a key metabolite, while its application as a metabolic tracer provides deep insights into the complex and interconnected pathways of glycan biosynthesis and signaling. By allowing for the precise measurement of metabolic fluxes through the HBP and into downstream processes like O-GlcNAcylation, this compound helps to unravel the intricate regulatory roles of nutrient sensing pathways in both health and disease, from cancer to diabetes and neurodegeneration.

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